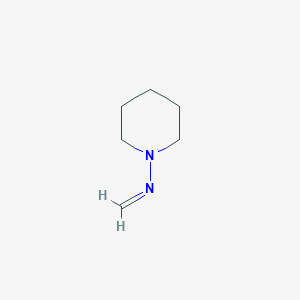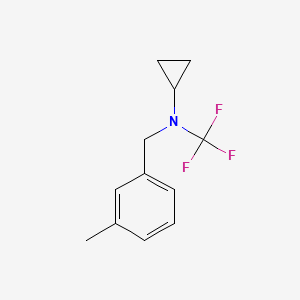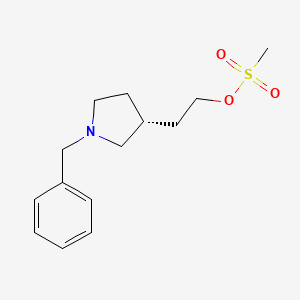
(-)-17-Allylmorphinan-3-ol phosphate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-17-Allylmorphinan-3-ol phosphate (ester) is a compound that belongs to the class of organophosphates, which are esters of phosphoric acid Organophosphates are known for their diverse applications in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-Allylmorphinan-3-ol phosphate (ester) typically involves the esterification of the corresponding alcohol with phosphoric acid or its derivatives. One common method is the reaction of phosphorus oxychloride (POCl3) with the alcohol in the presence of a base, such as pyridine, to form the phosphate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of phosphate esters generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of catalysts and continuous monitoring of the reaction can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-17-Allylmorphinan-3-ol phosphate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original alcohol .
Wissenschaftliche Forschungsanwendungen
(-)-17-Allylmorphinan-3-ol phosphate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (-)-17-Allylmorphinan-3-ol phosphate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate ester group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP that inhibits ATPase activity.
Uniqueness
(-)-17-Allylmorphinan-3-ol phosphate (ester) is unique due to its specific chemical structure, which combines the morphinan scaffold with a phosphate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63732-41-2 |
|---|---|
Molekularformel |
C19H26NO4P |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
[(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H26NO4P/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(13-17(14)19)24-25(21,22)23/h2,6-7,13,16,18H,1,3-5,8-12H2,(H2,21,22,23)/t16-,18+,19+/m0/s1 |
InChI-Schlüssel |
WEZYGLVLIQZWQM-QXAKKESOSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OP(=O)(O)O |
Kanonische SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


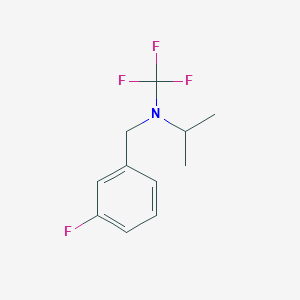
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
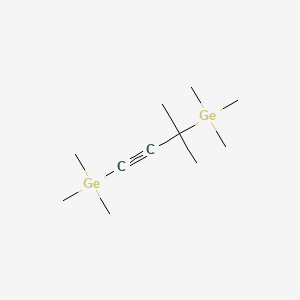
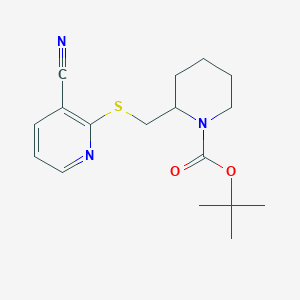

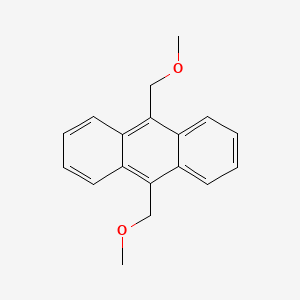
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

